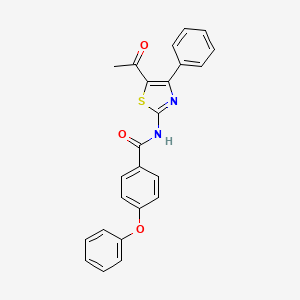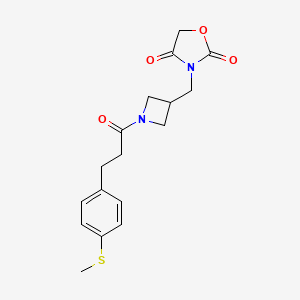
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound characterized by its multi-functional groups and significant pharmaceutical potential. Its structure combines azetidine, oxazolidine, and thioether functionalities, making it a subject of interest in synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, including:
Formation of the Azetidine Ring: : Starting from a suitable amino acid derivative, the azetidine ring is formed via cyclization, often using dehydrating agents like phosphorus oxychloride or thionyl chloride.
Introduction of the Propanoyl Group: : The 3-(4-(Methylthio)phenyl)propanoyl group is introduced through acylation reactions, utilizing acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Formation of Oxazolidine-2,4-dione: : The final step involves the formation of the oxazolidine-2,4-dione moiety, achieved via cyclization with urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned steps to enhance yield and purity while minimizing environmental impact. This could include:
Continuous Flow Synthesis: : Increasing efficiency and scalability.
Green Chemistry Principles: : Utilizing safer solvents and reagents.
Catalysis: : Employing catalysts to lower energy requirements and improve selectivity.
化学反应分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or KMnO4, potentially modifying the thioether group.
Reduction: : Reduction of the oxazolidine ring can be achieved using lithium aluminum hydride or similar reagents.
Substitution: : The aromatic ring is susceptible to electrophilic substitution, with common reagents including halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : H2O2, KMnO4.
Reducing Agents: : LiAlH4, NaBH4.
Acidic/Basic Catalysts: : H2SO4, NaOH.
Major Products
Reactions involving this compound can yield various products:
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : Halogenated derivatives, nitro compounds.
科学研究应用
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its interactions with biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
Mechanism
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance:
Binding to Enzymes: : Inhibition or activation of enzymatic pathways.
Modulating Receptors: : Interaction with cellular receptors to alter signal transduction.
Molecular Targets and Pathways
Key targets include:
Enzymes: : Cyclooxygenase, proteases.
Receptors: : G-protein coupled receptors, ion channels.
相似化合物的比较
When compared to similar compounds, 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Penicillin Derivatives: : Similar azetidine ring structure.
Oxazolidinones: : Comparable oxazolidine moiety.
Thioethers: : Presence of methylthio group.
Conclusion
The synthesis, reactions, applications, and mechanisms of this compound make it a versatile compound of significant scientific interest. Further research and development could unlock its full potential in various fields.
属性
IUPAC Name |
3-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-8-13(9-18)10-19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQSWMGYAIGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)
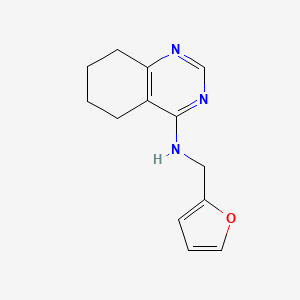
![[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2738947.png)
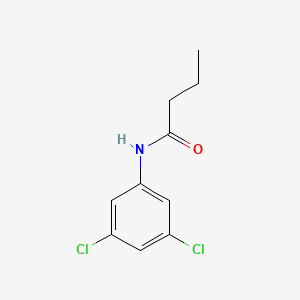
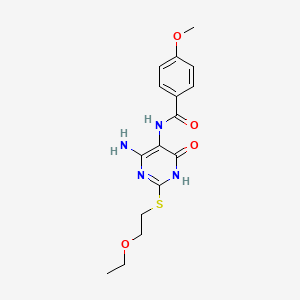
![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2738953.png)
![methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2738954.png)
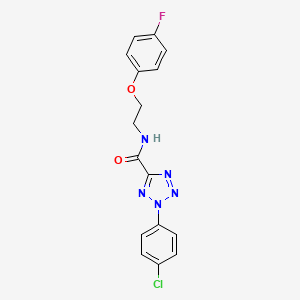
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/new.no-structure.jpg)
methanone](/img/structure/B2738961.png)
